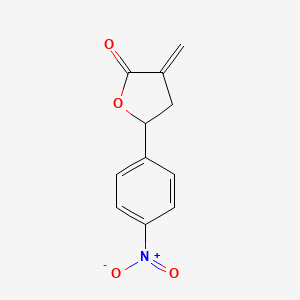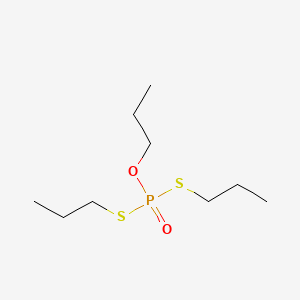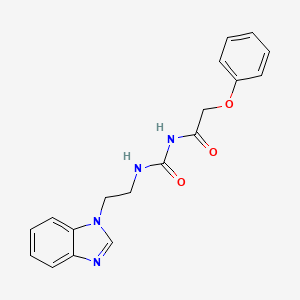
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the ethylamino and phenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring or the phenoxy group.
Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
N-ethylbenzimidazole: A derivative with similar structural features.
Phenoxyacetamide: Another compound with a phenoxy group, used in different applications.
Uniqueness
Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66473-19-6 |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-[2-(benzimidazol-1-yl)ethylcarbamoyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C18H18N4O3/c23-17(12-25-14-6-2-1-3-7-14)21-18(24)19-10-11-22-13-20-15-8-4-5-9-16(15)22/h1-9,13H,10-12H2,(H2,19,21,23,24) |
Clé InChI |
RFPNLDCXNWGUGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(=O)NC(=O)NCCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

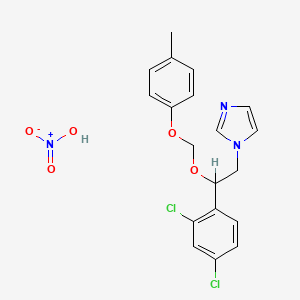
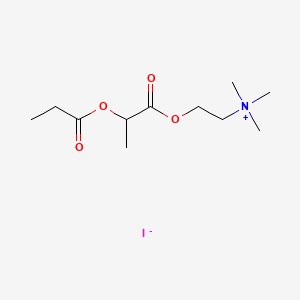
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)


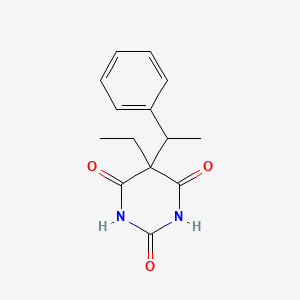
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)

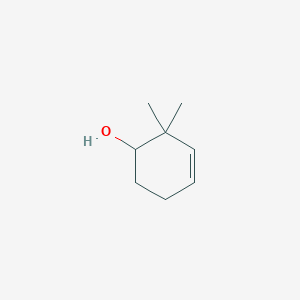
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
